molecular formula C18H20N4O2 B3420766 (R,R)-DACH-pyridyl TROST ligand CAS No. 201551-23-7

(R,R)-DACH-pyridyl TROST ligand

Cat. No.: B3420766
CAS No.: 201551-23-7
M. Wt: 324.4 g/mol
InChI Key: BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
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Mechanism of Action

Target of Action

The primary target of the (R,R)-DACH-pyridyl TROST ligand is the palladium atom in the catalytic center of the reaction . The ligand binds to the palladium, forming a complex that is central to the reaction mechanism .

Mode of Action

The this compound is a diphosphine ligand . It interacts with its target by donating a pair of electrons to the palladium atom, forming a coordinate covalent bond . This interaction stabilizes the palladium atom and facilitates the Trost asymmetric allylic alkylation .

Biochemical Pathways

The this compound is involved in the Trost asymmetric allylic alkylation . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction can include the formation of new carbon-carbon bonds, the introduction of new functional groups, and the creation of chiral centers .

Result of Action

The result of the this compound’s action is the facilitation of the Trost asymmetric allylic alkylation . This reaction allows for the selective formation of new carbon-carbon bonds in a controlled and predictable manner . The ligand’s ability to bind to the palladium atom and stabilize the reaction intermediate is crucial for the success of this reaction .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent can all affect the ligand’s stability and efficacy . Additionally, the presence of other substances in the reaction mixture, such as bases or other ligands, can also impact the ligand’s performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (R,R)-DACH-pyridyl TROST ligand involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process may include additional steps for purification and quality control to ensure high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions

The (R,R)-DACH-pyridyl TROST ligand undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are chiral compounds with high enantiomeric purity. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Chemistry

In chemistry, (R,R)-DACH-pyridyl TROST ligand is widely used in asymmetric synthesis to produce chiral molecules. It is particularly valuable in the synthesis of natural products and complex organic molecules .

Biology and Medicine

The ligand’s ability to produce chiral compounds with high enantiomeric purity makes it useful in the pharmaceutical industry. It is used in the synthesis of drugs that require specific stereochemistry for their biological activity .

Industry

In the industrial sector, this compound is employed in the production of high-value chemicals and materials. Its application in asymmetric catalysis helps in the efficient and selective synthesis of various products .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201551-23-7
Record name (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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